

# Technical Guide: Physicochemical Profiling & Characterization of CAS 1095823-58-7

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## Compound of Interest

Compound Name: C<sub>12</sub>H<sub>8</sub>ClF<sub>3</sub>N<sub>4</sub>O<sub>2</sub>S

CAS No.: 872629-47-5

Cat. No.: B2405890

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Subject: Tovorafenib Intermediate (Oxime Precursor) CAS Registry Number: 1095823-58-7  
Chemical Name: N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide

## Executive Summary

CAS 1095823-58-7 is a specialized pharmaceutical intermediate functioning as the oxime precursor in the synthetic pathway of Tovorafenib (TAK-580), a type II BRAF kinase inhibitor used in treating pediatric low-grade gliomas.

From a process chemistry perspective, this molecule represents a Critical Quality Attribute (CQA) checkpoint.<sup>[1]</sup> Its formation marks the successful installation of the oxime functionality, which serves as the handle for the subsequent stereoselective reduction to the chiral amine pharmacophore.<sup>[1]</sup> Control of this intermediate's purity is essential to prevent "carry-over" impurities that could compromise the enantiomeric excess (ee) of the final drug substance.

## Chemical Identity & Structural Analysis<sup>[2]</sup>

### Nomenclature & Identifiers

Property	Detail
CAS Number	1095823-58-7
IUPAC Name	N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[1-(hydroxyimino)ethyl]-1,3-thiazole-5-carboxamide
Common Ref.	Tovorafenib Impurity 6; Tovorafenib Oxime Intermediate
Molecular Formula	C <sub>12</sub> H <sub>8</sub> ClF <sub>3</sub> N <sub>4</sub> O <sub>2</sub> S
Molecular Weight	364.73 g/mol
SMILES	<chem>CC(=NO)c1sc(cn1)C(=O)Nc2cc(c(Cl)cn2)C(F)(F)F</chem>

## Structural Features

The molecule comprises three distinct domains critical for its physicochemical behavior:

- **Thiazole Core:** A central 5-membered aromatic ring providing structural rigidity.
- **Pyridine Moiety:** Substituted with electron-withdrawing groups (-Cl, -CF<sub>3</sub>), significantly reducing the basicity of the pyridine nitrogen and increasing lipophilicity.[\[1\]](#)
- **Oxime Functionality:** The =N-OH group introduces hydrogen bond donor/acceptor capability, influencing crystal packing and solubility.[\[1\]](#)

## Physicochemical Profiling

### Solid-State Properties

- **Appearance:** White to off-white crystalline solid.[\[2\]](#)
- **Melting Point:** High-melting solid (Predicted range: 220–250°C, decomposition likely near melt).[\[1\]](#) Note: Oximes typically exhibit higher melting points than their ketone precursors due to intermolecular hydrogen bonding.

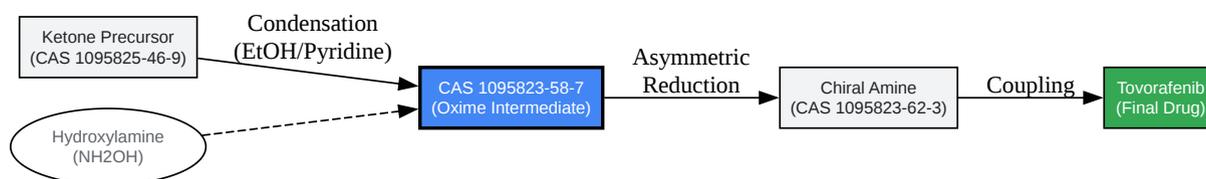
- Crystallinity: High propensity for polymorphism.[1] The oxime hydroxyl group can form dimers or polymeric H-bond networks in the crystal lattice.

## Solution Properties

- Solubility Profile:
  - Water: Practically insoluble (< 0.1 mg/mL).
  - DMSO/DMF: Freely soluble (> 50 mg/mL).
  - Methanol/Ethanol: Sparingly soluble.[1]
  - Dichloromethane: Soluble.[1][2]
- Lipophilicity (LogP): ~2.8 (Predicted). The trifluoromethyl and chloro groups drive high lipophilicity, while the amide and oxime provide polar balance.[1]
- Acidity (pKa):
  - Oxime OH: ~10.5 (Weakly acidic).
  - Amide NH: ~11.0 (Very weakly acidic due to electron-deficient pyridine ring).
  - Pyridine N: Non-basic (pKa < 1.0) due to strong electron withdrawal by -CF<sub>3</sub> and -Cl.

## Synthetic Context & Formation

Understanding the origin of CAS 1095823-58-7 is vital for impurity tracking. It is generated via the condensation of hydroxylamine with the corresponding ketone.



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Figure 1: Synthetic pathway illustrating the role of CAS 1095823-58-7 as the pivotal oxime intermediate converting the ketone to the chiral amine.[3]

## Analytical Characterization Protocols

### High-Performance Liquid Chromatography (HPLC)

Objective: Quantify CAS 1095823-58-7 levels in Tovorafenib process streams.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5  $\mu$ m).[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
  - 0-2 min: 10% B
  - 2-15 min: 10%  $\rightarrow$  90% B (Linear Ramp)
  - 15-20 min: 90% B
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (Pyridine/Thiazole absorption max).
- Retention Time Logic: The Oxime (CAS 1095823-58-7) will elute after the more polar amine product but before the highly lipophilic ketone precursor (due to the H-bonding capability of the OH group).

### Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation of the oxime geometry (E/Z isomerism).

- Solvent: DMSO-d<sub>6</sub>.

- Key Signals:
  - $\delta$  11.5-12.0 ppm (s, 1H): Oxime -OH. Disappears on D<sub>2</sub>O shake.
  - $\delta$  10.5 ppm (s, 1H): Amide -NH.[1]
  - $\delta$  8.5-9.0 ppm: Pyridine and Thiazole aromatic protons.
  - $\delta$  2.2-2.3 ppm (s, 3H): Methyl group adjacent to the oxime.[1]
- Interpretation: The presence of a single set of peaks indicates a single geometric isomer (typically the E-isomer is thermodynamically favored). Splitting of the methyl signal suggests an E/Z mixture.[1]

## Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
- Parent Ion:  $[M+H]^+ = 365.7$  m/z.
- Fragmentation Pattern:
  - Loss of -OH (M-17).
  - Cleavage of the amide bond yielding the thiazole fragment and the aminopyridine fragment.

## Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Oximes can undergo Beckmann rearrangement or hydrolysis under acidic/thermal stress.[1]
- Light Sensitivity: Protect from light.[1] Halogenated heterocycles can be photosensitive.[1]
- Safety: Treat as a potent toxicant. The trifluoromethyl-pyridine moiety is associated with high biological activity. Use full PPE (gloves, respirator) in a fume hood.[1]

## References

- PubChem Compound Summary. Tovorafenib.[1][2][4][5][6][7][8] National Center for Biotechnology Information.[1] Available at: [\[Link\]](#)
- Day One Biopharmaceuticals. Tovorafenib (Ojemda) Prescribing Information. US Food and Drug Administration.[1] Available at: [\[Link\]](#)
- World Intellectual Property Organization (WIPO). Patent WO2009006389: Compounds useful as Raf Kinase Inhibitors.[1] (Original synthesis describing the oxime intermediate pathway). Available at: [\[Link\]](#)
- SynZeal Research. Tovorafenib Impurities and Standards. Available at: [\[Link\]](#)

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## Sources

- 1. [newdrugapprovals.org](http://newdrugapprovals.org) [[newdrugapprovals.org](http://newdrugapprovals.org)]
- 2. [atsdr.cdc.gov](http://atsdr.cdc.gov) [[atsdr.cdc.gov](http://atsdr.cdc.gov)]
- 3. [farmaciajournal.com](http://farmaciajournal.com) [[farmaciajournal.com](http://farmaciajournal.com)]
- 4. [clearsynth.com](http://clearsynth.com) [[clearsynth.com](http://clearsynth.com)]
- 5. Tovorafenib Impurities | SynZeal [[synzeal.com](http://synzeal.com)]
- 6. Tovorafenib - LiverTox - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 7. [pharsight.greyb.com](http://pharsight.greyb.com) [[pharsight.greyb.com](http://pharsight.greyb.com)]
- 8. [cleanchemlab.com](http://cleanchemlab.com) [[cleanchemlab.com](http://cleanchemlab.com)]
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